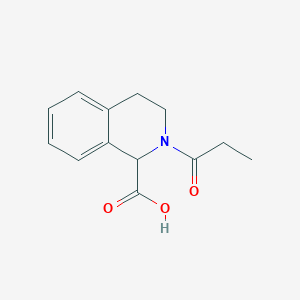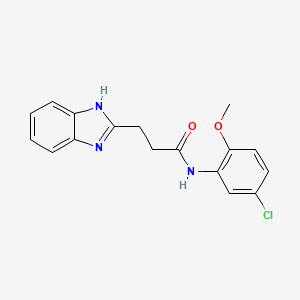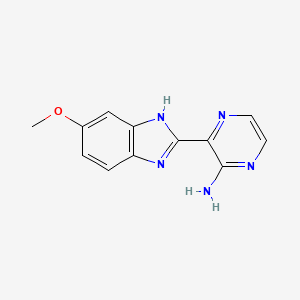![molecular formula C12H13NO5 B7588912 4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588912.png)
4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. This compound has been shown to exhibit various biochemical and physiological effects that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid is not well understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid exhibits various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to exhibit anti-tumor effects by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid in lab experiments is its ability to exhibit various biological activities. This makes it an attractive candidate for the development of new drugs and therapies. However, one limitation is that the mechanism of action is not well understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the investigation of 4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid. One direction is to further investigate its mechanism of action to better understand how it exhibits its biological activities. Additionally, further studies could be conducted to explore its potential as a therapeutic agent for various diseases. Finally, future research could explore the synthesis of analogs of this compound to improve its efficacy and reduce any potential side effects.
In conclusion, 4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid is a promising compound that exhibits various biochemical and physiological effects. Its potential as a therapeutic agent makes it an attractive candidate for further investigation. However, further research is needed to better understand its mechanism of action and explore its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid involves the reaction of furan-2-carbaldehyde with morpholine-2-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid in scientific research are vast. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. These properties make it an attractive candidate for the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-11(4-3-9-2-1-6-17-9)13-5-7-18-10(8-13)12(15)16/h1-4,6,10H,5,7-8H2,(H,15,16)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEGHCJTMXABLY-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C=CC2=CC=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(CN1C(=O)/C=C/C2=CC=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)




![N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)


![4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid](/img/structure/B7588884.png)




![4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588920.png)